molecular formula C10H18ClNO2 B6219434 methyl octahydro-1H-indole-3-carboxylate hydrochloride CAS No. 2751621-70-0

methyl octahydro-1H-indole-3-carboxylate hydrochloride

Cat. No. B6219434
CAS RN: 2751621-70-0
M. Wt: 219.7
InChI Key:
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Description

Methyl octahydro-1H-indole-3-carboxylate hydrochloride (MOIC-HCl) is a synthetic organic compound that is used in a variety of laboratory experiments and research applications. MOIC-HCl has been studied extensively for its biochemical and physiological effects, and has been found to have potential applications in a variety of medical and scientific fields.

Scientific Research Applications

Methyl octahydro-1H-indole-3-carboxylate hydrochloride has a variety of scientific research applications. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can be used to study the effects of acetylcholine on the nervous system, and has potential applications in the treatment of Alzheimer’s disease and other neurological disorders. methyl octahydro-1H-indole-3-carboxylate hydrochloride has also been studied for its potential use as an anti-inflammatory agent, and has been found to have anti-inflammatory properties in animal models.

Mechanism of Action

Methyl octahydro-1H-indole-3-carboxylate hydrochloride works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have a variety of effects on the nervous system. The exact mechanism of action is not yet fully understood, but it is believed to involve the binding of methyl octahydro-1H-indole-3-carboxylate hydrochloride to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
methyl octahydro-1H-indole-3-carboxylate hydrochloride has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to have anti-inflammatory properties, as well as a potential to reduce the risk of cardiovascular disease. It has also been found to have a neuroprotective effect, and may be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl octahydro-1H-indole-3-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is easy to synthesize, and is relatively stable in aqueous solution. It is also relatively inexpensive, and can be stored for extended periods of time. However, it is also important to note that methyl octahydro-1H-indole-3-carboxylate hydrochloride is a synthetic compound, and may have potential adverse effects on the environment if not properly disposed of.

Future Directions

There are a number of potential future directions for methyl octahydro-1H-indole-3-carboxylate hydrochloride. Further research is needed to fully understand its mechanism of action, and to explore its potential applications in the treatment of neurological disorders. Additionally, further research is needed to investigate its potential as an anti-inflammatory agent, and to explore its potential use in the treatment of cardiovascular disease. Finally, further research is needed to explore its potential environmental effects, and to develop safe disposal methods for the compound.

Synthesis Methods

Methyl octahydro-1H-indole-3-carboxylate hydrochloride is synthesized from the reaction of indole-3-carboxylic acid and methyl iodide in the presence of sodium hydroxide, followed by the addition of hydrochloric acid. The reaction is carried out in aqueous solution, and yields a white crystalline product. The product is then filtered and washed with water to remove any impurities. The final product is then dried and stored in a cool, dry place.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl octahydro-1H-indole-3-carboxylate hydrochloride involves the reaction of octahydro-1H-indole-3-carboxylic acid with methanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Octahydro-1H-indole-3-carboxylic acid", "Methanol", "Dehydrating agent", "Hydrochloric acid" ], "Reaction": [ "Add octahydro-1H-indole-3-carboxylic acid and methanol to a reaction flask", "Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the reaction flask", "Heat the reaction mixture to reflux for several hours to dehydrate the carboxylic acid to the corresponding methyl ester", "Cool the reaction mixture and add hydrochloric acid to form the hydrochloride salt", "Filter the resulting solid and wash with cold methanol to obtain the pure product" ] }

CAS RN

2751621-70-0

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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